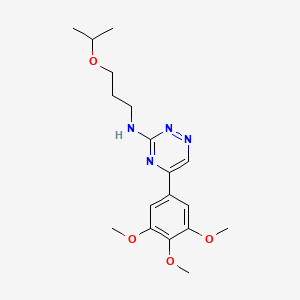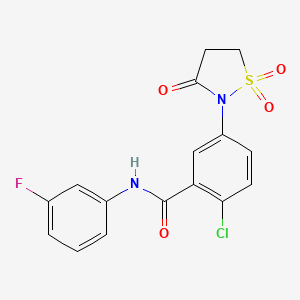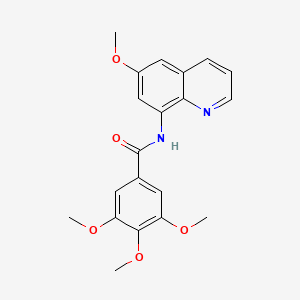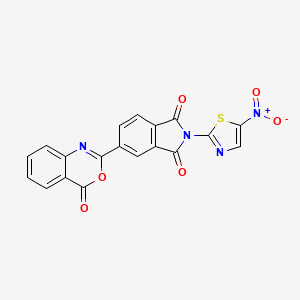![molecular formula C15H13F2NO2 B5014405 methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate](/img/structure/B5014405.png)
methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(3,4-difluorophenyl)amino]methyl}benzoate, commonly known as DFB, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research for its potential therapeutic and pharmacological properties.
作用机制
The mechanism of action of DFB is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. DFB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant properties. In addition, DFB has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of DFB is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments. DFB is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, DFB may have limited solubility in certain solvents, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on DFB. One area of interest is the development of new synthesis methods for DFB that can improve its yield and purity. Another area of interest is the investigation of the potential side effects of DFB and its long-term safety profile. Finally, there is a need for further studies to elucidate the mechanism of action of DFB and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, DFB is a promising compound that has potential as a novel therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action and potential side effects are still being investigated, but early studies suggest that it may have significant therapeutic potential. Further research is needed to fully understand the biochemical and physiological effects of DFB and its potential as a therapeutic agent.
合成方法
The synthesis of DFB involves the reaction of 4-aminomethyl benzoic acid with 3,4-difluoro benzaldehyde in the presence of a suitable catalyst and solvent. The reaction yields DFB as a white crystalline solid with a melting point of 95-98°C. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
科学研究应用
DFB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DFB has also been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These findings suggest that DFB may have potential as a novel therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
methyl 4-[(3,4-difluoroanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-15(19)11-4-2-10(3-5-11)9-18-12-6-7-13(16)14(17)8-12/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZROPWSOQYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5014340.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)

![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)


![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)

![diethyl [5-(4-tert-butylphenoxy)pentyl]malonate](/img/structure/B5014408.png)